An In-Depth Technical Guide to the Chemical Reaction Between Iron and Phosphoric Acid
An In-Depth Technical Guide to the Chemical Reaction Between Iron and Phosphoric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between metallic iron and phosphoric acid is a cornerstone of various industrial processes, most notably in the surface treatment of steel to form iron phosphate (B84403) conversion coatings. This reaction, seemingly straightforward, encompasses a complex interplay of electrochemical processes, dissolution, and precipitation, governed by factors such as reactant concentrations, temperature, pH, and the presence of accelerators. The resulting iron phosphate layer is a non-metallic, crystalline coating that is chemically bonded to the metal substrate, providing enhanced corrosion resistance and a superior primer for subsequent painting or powder coating. This guide provides a comprehensive technical overview of the core reaction, its kinetics, influencing factors, and the characterization of its products, along with detailed experimental protocols relevant to its study and application.
Core Reaction Principles and Stoichiometry
The fundamental reaction between iron (Fe) and phosphoric acid (H₃PO₄) is a single displacement reaction where iron, being more reactive than hydrogen, displaces it from the acid. This initial reaction primarily produces iron(II) phosphate and hydrogen gas.
Primary Reaction: 3Fe(s) + 2H₃PO₄(aq) → Fe₃(PO₄)₂(s) + 3H₂(g)[1]
This equation represents the overall stoichiometry, leading to the formation of a solid iron(II) phosphate layer on the metal surface. In practice, the reaction is more complex, involving several intermediate steps and the potential for further oxidation of iron.
The process is widely utilized to create what is known as an iron phosphate conversion coating. This is a chemical treatment that transforms the metallic iron surface into a thin, adherent layer of phosphate crystals.[2][3] This layer enhances corrosion protection and improves the adhesion of paints and other coatings.[3][4]
The reaction of iron oxides with phosphoric acid is also significant, particularly for rust removal. Phosphoric acid converts iron(III) oxide (rust) into iron(III) phosphate, a more stable and soluble compound that can be washed away.[5]
Rust Removal Reaction: Fe₂O₃(s) + 2H₃PO₄(aq) → 2FePO₄(s) + 3H₂O(l)
Reaction Mechanism and Kinetics
The formation of an iron phosphate coating is a multi-step process that occurs at the interface between the metal and the acidic solution.
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Pickling (Metal Dissolution): The process begins with an acid attack on the iron surface. The phosphoric acid dissolves the metallic iron, releasing ferrous ions (Fe²⁺) and hydrogen gas. This is an electrochemical process with anodic and cathodic sites on the metal surface.[6]
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Anodic reaction: Fe(s) → Fe²⁺(aq) + 2e⁻
-
Cathodic reaction: 2H⁺(aq) + 2e⁻ → H₂(g)
-
-
Increase in Local pH: The consumption of hydrogen ions at the metal surface leads to a localized increase in pH in the solution immediately adjacent to the surface.[6]
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Precipitation of Iron Phosphate: This rise in pH reduces the solubility of iron phosphate salts. When the solubility product is exceeded, iron(II) phosphate precipitates onto the surface, forming a crystalline layer. The primary component of this initial layer is often vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O).[6][7]
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Oxidation and Formation of Ferric Phosphates: Accelerators, such as nitrites or molybdates, are often added to the phosphating bath.[6][8] These oxidizing agents can oxidize some of the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). These ferric ions can then precipitate as ferric phosphates, such as strengite (FePO₄·2H₂O).[2][9] The presence of Fe³⁺ can contribute to a denser and more corrosion-resistant coating.
The overall rate of the reaction and the properties of the resulting coating are influenced by several factors.
Factors Influencing Reaction Kinetics
| Parameter | Effect on Reaction | Quantitative Insights |
| Temperature | Increasing temperature generally increases the reaction rate. | For mild steel in H₃PO₄, corrosion rates increase significantly from 30°C to 60°C.[1] The activation energy of the process decreases with increasing acid concentration, indicating a faster reaction.[1] For iron leaching from kaolin (B608303) clay, the dissolution rate shows a strong temperature dependence, especially above 353 K (80°C).[10] |
| Phosphoric Acid Concentration | Higher acid concentration leads to a faster initial dissolution of iron. | The corrosion rate of mild steel increases with H₃PO₄ concentration from 0.5 M to 2.0 M.[1] Iron extraction from kaolin clay increases from 19.81% in 0.10 M H₃PO₄ to 98.65% in 1.0 M H₃PO₄.[10] |
| pH of the Solution | The pH must be carefully controlled, typically between 4 and 6 for optimal coating formation. | Below pH 4, a dusty, non-adherent coating may form. Above pH 6, the coating process can be slow and unsatisfactory.[11] |
| Accelerators | Oxidizing agents (e.g., nitrites, chlorates, molybdates) speed up the coating formation by creating additional nucleation sites. | The addition of NaNO₂ to the phosphating bath has been shown to significantly increase the surface coverage of the iron-phosphate coating.[12] |
| Reaction Time | Longer immersion or spray times generally lead to thicker, more developed coatings. | In spray applications, contact times are typically between 0.5 and 3 minutes.[13] For immersion processes, times can range from 5 to 10 minutes.[11] |
Kinetic Data for Mild Steel Corrosion in Phosphoric Acid
The following table summarizes kinetic parameters for the corrosion of mild steel in various concentrations of phosphoric acid. The data illustrates the inverse relationship between acid concentration and activation energy.
| H₃PO₄ Conc. (M) | Temperature (°C) | Corrosion Rate (g/m²·d) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS) (J/mol·K) |
| 0.5 | 30 | 224.03 | 43.51 | 40.91 | -91.93 |
| 40 | 340.00 | ||||
| 50 | 596.67 | ||||
| 60 | 978.67 | ||||
| 1.0 | 30 | 255.77 | 42.11 | 39.51 | -95.91 |
| 40 | 449.29 | ||||
| 50 | 783.00 | ||||
| 60 | 1324.77 | ||||
| 1.5 | 30 | 344.33 | 41.65 | 39.05 | -96.79 |
| 40 | 631.24 | ||||
| 50 | 1151.75 | ||||
| 60 | 1973.28 | ||||
| 2.0 | 30 | 360.36 | 40.41 | 37.81 | -100.32 |
| 40 | 688.56 | ||||
| 50 | 1265.17 | ||||
| 60 | 1984.83 | ||||
| Data sourced from a study on the reaction kinetics of mild steel corrosion in phosphoric acid.[1] |
Experimental Protocols
Protocol for Iron Phosphate Conversion Coating (Immersion Method)
This protocol describes a typical multi-stage immersion process for applying an iron phosphate coating to a steel substrate.
1. Materials and Equipment:
- Steel panels (e.g., mild steel)
- Alkaline cleaning solution
- Phosphating solution (dilute phosphoric acid, typically 1-5% concentration, with accelerators)[11]
- Passivation solution (e.g., chromic acid or non-chrome alternative)
- Deionized water
- Immersion tanks
- Drying oven
- Personal Protective Equipment (gloves, goggles)
2. Procedure:
- Alkaline Cleaning: Immerse the steel panels in an alkaline cleaning bath to remove oils, grease, and other surface contaminants. Typical conditions are 5-10 minutes at 50-65°C.[6]
- Water Rinse: Rinse the panels thoroughly in a tank of clean water to remove any residual alkaline cleaner.
- Iron Phosphating: Immerse the cleaned panels in the iron phosphating bath. Typical operating conditions are a temperature of 50-65°C, a pH of 4.0-6.0, and an immersion time of 5-10 minutes.[6][11]
- Water Rinse: Rinse the phosphated panels in a clean water tank to remove unreacted phosphating solution.
- Passivation (Final Rinse): Immerse the panels in a passivation solution for approximately 30-60 seconds. This step seals the phosphate coating and enhances corrosion resistance.[13]
- Drying: Dry the panels in an oven at a temperature not exceeding 110°C. Excessive temperatures can cause dehydration of the phosphate crystals, which reduces the quality of the coating.[11]
Protocol for Coating Weight Determination (Weigh-Strip-Weigh Method)
This protocol is used to quantitatively measure the mass of the iron phosphate coating per unit area.
1. Materials and Equipment:
- Phosphated steel panel of known surface area
- Analytical balance (accurate to 0.1 mg)
- Stripping solution: 6 M HCl inhibited with 2% w/w Sb₂O₃.[9] (Alternatively, a chromic acid solution can be used).[14]
- Beaker
- Forceps
- Personal Protective Equipment
2. Procedure:
- Initial Weighing (W₁): Carefully weigh the dry, phosphated steel panel. Record the mass as W₁.
- Stripping: Immerse the panel in the inhibited acid stripping solution at room temperature. The coating will dissolve, which is often indicated by the cessation of bubbling. A typical immersion time is 5-7 minutes.[9]
- Rinsing and Drying: Remove the panel from the stripping solution, rinse it thoroughly with deionized water, then with a volatile solvent like acetone, and dry it completely.
- Final Weighing (W₂): Reweigh the stripped and dried panel. Record the mass as W₂.
- Calculation: Calculate the coating weight (CW) in grams per square meter (g/m²) or milligrams per square foot (mg/ft²) using the following formula:
- CW = (W₁ - W₂) / Area
- Typical iron phosphate coating weights are in the range of 0.2 - 1.0 g/m² (approximately 20-90 mg/ft²).[11][15]
Visualization of Pathways and Workflows
Reaction Pathway for Iron Phosphate Coating Formation
References
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- 7. Rates and Mechanism of Vivianite Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4298405A - Process for producing iron phosphate coatings at ambient temperature - Google Patents [patents.google.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. KR820001205B1 - Process for producing an iron phosphate coating on metal surfface - Google Patents [patents.google.com]
- 14. How to Measure Iron Phosphate Coating Weight - Accessa [accessa.com]
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